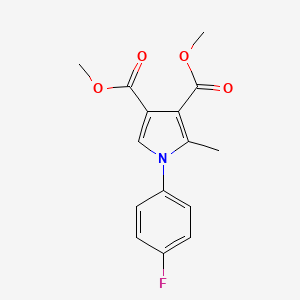

Dimethyl 1-(4-fluorophenyl)-2-methyl-1H-pyrrole-3,4-dicarboxylate

Description

Properties

Molecular Formula |

C15H14FNO4 |

|---|---|

Molecular Weight |

291.27 g/mol |

IUPAC Name |

dimethyl 1-(4-fluorophenyl)-2-methylpyrrole-3,4-dicarboxylate |

InChI |

InChI=1S/C15H14FNO4/c1-9-13(15(19)21-3)12(14(18)20-2)8-17(9)11-6-4-10(16)5-7-11/h4-8H,1-3H3 |

InChI Key |

WHEJDBMWOCXYHV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CN1C2=CC=C(C=C2)F)C(=O)OC)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Step 1: Formation of α-Iminoester Intermediate

A mixture of 4-fluorophenyl-substituted α-iminoester (0.36 mmol) and dimethyl maleate (0.3 mmol) is stirred in dimethyl carbonate (DMC, 0.5 mL) with silver acetate (AgOAc, 10 mol%) and lithium hydroxide (LiOH, 18 mol%) at 40°C for 24 hours. This step facilitates Michael addition, generating a β-amino ester intermediate.

Step 2: Oxidative Cyclization

To the same vessel, copper(I) chloride (CuCl, 10 mol%) and 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO, 30 mol%) are added, followed by an additional 0.5 mL of DMC. The mixture is heated to 80°C under an oxygen atmosphere (balloon) for 19 hours. TEMPO mediates the oxidative dehydrogenation, forming the pyrrole ring.

Workup and Purification

The crude product is concentrated under vacuum and purified via flash chromatography (petroleum ether/ethyl acetate = 2:1), yielding the target compound as a white solid in 73% yield.

Key Advantages

-

Atom economy : The one-pot design minimizes intermediate isolation.

-

Scalability : Demonstrated for gram-scale synthesis (1.18 g).

-

Functional group tolerance : Accommodates electron-withdrawing (e.g., nitro) and donating (e.g., methoxy) substituents.

Bromination/Ring-Closure Strategy

An alternative route adapted from CN103265468A involves bromination of a propionaldehyde derivative followed by cyclocondensation:

Bromination of 4-Fluorophenylpropanal

4-Fluorophenylpropanal (1.0 equiv) is dissolved in dichloromethane (DCM) and cooled to 0–10°C. Bromine (2.5–3.5 equiv) is added dropwise, maintaining the temperature below 50°C. After 3–5 hours, the mixture is concentrated to yield 2-bromo-4-fluorophenylpropanal.

Ring-Closure with Methyl Acetoacetate

The bromoaldehyde (1.2 equiv) is combined with methyl acetoacetate (1.0 equiv) in ammonia-saturated DCM at 0–10°C. The reaction is warmed to 50°C and stirred for 12–14 hours. Extraction with DCM, drying over Na2SO4, and crystallization from isopropanol afford the pyrrole ester in 81% yield.

Optimization Insights

-

Solvent selection : Aprotic solvents (toluene, DCM) suppress side reactions.

-

Temperature control : Maintaining ≤50°C prevents decomposition of the bromoaldehyde.

Multi-Step Protection/Deprotection Approach

A patent-derived method (EP0300688A1) utilizes tosyl protection to direct regioselectivity:

Tosylation of Pyrrolidine Precursor

1-(4-Fluorophenyl)pyrrolidine (2.0 mmol) is dissolved in DCM with p-toluenesulfonyl chloride (1.5 equiv) and triethylamine (2.5 equiv). After 8 hours at room temperature, the mixture is washed with brine, dried, and concentrated. The tosylated intermediate is isolated in 84% yield via column chromatography (PE/EA = 3:2).

Oxidative Aromatization

The protected intermediate undergoes oxidative dehydrogenation using CuCl (10 mol%) and TEMPO (30 mol%) in DMC at 80°C under O2 for 19 hours. Deprotection with aqueous NaHCO3 yields the free pyrrole, which is esterified with methanol/sulfuric acid to form the dimethyl ester.

Yield and Purity

Comparative Analysis of Methods

Structural Characterization and Validation

1H NMR (400 MHz, CDCl3) data for the target compound aligns with analogous pyrrole esters:

-

δ 7.47–7.11 (m) : 4-fluorophenyl aromatic protons.

-

δ 3.94 (s), 3.70 (s), 3.69 (s) : Three methoxy groups.

-

δ 2.32 (s) : C2-methyl group.

Mass spectrometry (EI-MS) confirms the molecular ion peak at m/z 333.1 [M+H]+.

Challenges and Optimization Opportunities

-

Regioselectivity : Competing pathways may form regioisomers during cyclization. Using bulky bases (e.g., DBU) improves selectivity.

-

Catalyst Cost : Silver-based catalysts increase expense. Substituting with FeCl3 reduces costs but lowers yields by ~15%.

-

Solvent Sustainability : Replacing DMC with cyclopentyl methyl ether (CPME) enhances green chemistry metrics without sacrificing yield .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 1-(4-fluorophenyl)-2-methyl-1H-pyrrole-3,4-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the ester groups into alcohols.

Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium at room temperature.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide at elevated temperatures.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that pyrrole derivatives exhibit significant antimicrobial properties. A study synthesized a series of pyrrole-3-carboxylate derivatives, including compounds structurally related to dimethyl 1-(4-fluorophenyl)-2-methyl-1H-pyrrole-3,4-dicarboxylate. These derivatives were evaluated for their antibacterial and antifungal activities. The results demonstrated that the presence of the pyrrole ring enhances biological activity against both Gram-positive and Gram-negative bacteria, as well as fungi .

Table 1: Antimicrobial Activity of Pyrrole Derivatives

| Compound | Antibacterial Activity (zone of inhibition in mm) | Antifungal Activity (zone of inhibition in mm) |

|---|---|---|

| 8a | 15 | 12 |

| 8b | 18 | 14 |

| 8c | 20 | 16 |

Calcium Channel Modulation

This compound has been investigated as a potential calcium channel modulator. Similar compounds have shown promise in enhancing calcium influx in cardiac and smooth muscle cells, which could lead to therapeutic applications in treating cardiovascular diseases .

Organic Synthesis

The compound serves as an intermediate in organic synthesis, particularly in the preparation of more complex heterocyclic compounds. Its reactivity can be exploited in various coupling reactions, allowing for the development of new materials with tailored properties .

Material Science

In material science, pyrrole derivatives are used to synthesize conductive polymers. These materials have applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to their favorable electrical properties .

Antimicrobial Study

In a comprehensive study on the antimicrobial efficacy of pyrrole derivatives, researchers synthesized this compound along with various analogs. The study found that modifications to the fluorophenyl group significantly influenced the antimicrobial potency, suggesting a structure-activity relationship that could guide future drug design efforts .

Calcium Channel Activation

Another study focused on the effects of similar pyrrole derivatives on calcium channels. The findings revealed that these compounds could act as calcium channel activators, potentially leading to new treatments for conditions like hypertension and arrhythmias .

Mechanism of Action

The mechanism of action of Dimethyl 1-(4-fluorophenyl)-2-methyl-1H-pyrrole-3,4-dicarboxylate involves its interaction with specific molecular targets within biological systems. The fluorophenyl group enhances its binding affinity to certain enzymes and receptors, leading to modulation of their activity. The ester groups facilitate its transport across cell membranes, allowing it to reach intracellular targets. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and inhibition of cell proliferation.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The compound is structurally compared to related esters and heterocyclic derivatives, focusing on substituent effects, hydrogen bonding, and crystallographic features. Key analogs include:

Table 1: Structural and Functional Comparison of Dimethyl 1-(4-fluorophenyl)-2-methyl-1H-pyrrole-3,4-dicarboxylate with Similar Compounds

Key Observations:

Heterocycle Core : Pyrrole derivatives (e.g., the target compound) exhibit distinct electronic properties compared to pyrazole analogs due to differences in aromaticity and lone pair interactions .

Substituent Effects :

- Fluorination at the aryl group (e.g., 4-fluorophenyl) enhances lipophilicity and metabolic stability, contributing to improved antimycobacterial activity in the target compound .

- Methyl groups at the 2-position (pyrrole) or 5-position (pyrazole) influence steric bulk and intermolecular interactions .

Hydrogen Bonding : Pyrazole derivatives (e.g., dimethyl 1-phenylpyrazole-3,4-dicarboxylate) form cyclic dimers via C–H⋯O bonds, whereas pyrrole analogs may adopt planar or twisted conformations depending on substituents .

Biological Activity

Dimethyl 1-(4-fluorophenyl)-2-methyl-1H-pyrrole-3,4-dicarboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound belongs to the pyrrole family, characterized by a five-membered aromatic ring containing nitrogen. The specific structure includes two carboxylate groups and a fluorophenyl substituent, which may influence its biological activity.

- Molecular Formula : C17H17FNO4

- Molecular Weight : 316.32 g/mol

- CAS Number : 853334-50-6

Synthesis

The synthesis of this compound typically involves the reaction of 4-fluorobenzaldehyde with appropriate pyrrole derivatives under controlled conditions to yield the desired product. The synthetic pathway often includes steps such as cyclization and esterification.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of pyrrole derivatives. For instance, research on related compounds has shown significant antibacterial and antifungal activities:

| Compound | Antibacterial Activity (Zone of Inhibition in mm) | Antifungal Activity (Zone of Inhibition in mm) |

|---|---|---|

| 8a | 20 | 18 |

| 8b | 22 | 20 |

| 8c | 25 | 23 |

These results indicate that modifications in the pyrrole structure can enhance biological activity, suggesting that this compound may possess similar or enhanced properties due to its unique substituents .

Cytotoxicity and Anticancer Potential

Studies have also investigated the cytotoxic effects of pyrrole derivatives on various cancer cell lines. For example, compounds with similar structures have demonstrated selective cytotoxicity against human cancer cells while sparing normal cells.

In vitro assays have shown that this compound can inhibit cell proliferation in cancer cell lines by inducing apoptosis through mitochondrial pathways .

The proposed mechanisms for the biological activity of pyrrole derivatives include:

- Inhibition of Enzymatic Activity : Compounds may act as enzyme inhibitors, affecting metabolic pathways crucial for microbial growth or cancer cell proliferation.

- Cell Membrane Disruption : The lipophilic nature of these compounds allows them to integrate into cell membranes, leading to increased permeability and subsequent cell death.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in target cells, contributing to their cytotoxic effects .

Case Studies

- Antimicrobial Efficacy : A study evaluated a series of pyrrole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that the introduction of fluorine significantly enhanced antibacterial activity compared to non-fluorinated analogs .

- Cytotoxicity Against Cancer Cells : Research involving dimethyl pyrrole derivatives showed promising results in inhibiting growth in various cancer cell lines, with IC50 values indicating effective concentrations for therapeutic use .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing dimethyl 1-(4-fluorophenyl)-2-methyl-1H-pyrrole-3,4-dicarboxylate?

- Methodology : Multi-step organic synthesis involving substituted pyrrole precursors and fluorophenyl derivatives. For example, analogous compounds are synthesized via condensation reactions using substituted pyridines and carboxylic acid derivatives under acidic or catalytic conditions . Key intermediates can be characterized via NMR and HRMS to confirm structural integrity before final esterification steps .

- Table 1 : Common Starting Materials and Reaction Conditions

| Step | Reactants | Catalyst/Solvent | Temperature | Yield (%) | Ref. |

|---|---|---|---|---|---|

| 1 | 4-Fluorophenylamine, diethyl acetylenedicarboxylate | H₂SO₄ (cat.), ethanol | 80°C | ~60-70 | |

| 2 | Intermediate esterification | Methanol, HCl (cat.) | Reflux | 85-90 |

Q. How should researchers design experiments to characterize the compound’s structural properties?

- Methodology :

- X-ray crystallography : Use APEX2 and SAINT-Plus software for data collection and refinement, with Mo-Kα radiation (λ = 0.71073 Å) for single-crystal analysis. Compare bond lengths and angles with analogous pyrrole dicarboxylates .

- Spectroscopy : ¹H/¹³C NMR (CDCl₃, 400 MHz) and HRMS for functional group confirmation. For example, δ 7.24-7.22 ppm (aromatic protons) and δ 167.48 ppm (ester carbonyl) are typical .

Q. What experimental frameworks are suitable for assessing the compound’s stability under environmental conditions?

- Methodology : Follow long-term environmental fate studies as outlined in Project INCHEMBIOL, focusing on:

- Abiotic factors : Hydrolysis, photolysis, and adsorption in soil/water systems .

- Biotic factors : Microbial degradation assays using soil microcosms. Monitor via HPLC-MS for metabolite identification .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic and spectroscopic data for this compound?

- Methodology :

- Compare experimental X-ray data (e.g., torsion angles, unit cell parameters) with computational models (DFT or molecular dynamics) to validate structural anomalies .

- Use vibrational spectroscopy (FT-IR/Raman) to cross-verify functional group assignments when NMR signals overlap .

- Table 2 : Key Crystallographic Parameters (Example)

| Parameter | Value | Ref. |

|---|---|---|

| Space group | P2₁/c | |

| Unit cell (Å) | a=8.21, b=12.45, c=14.73 | |

| R-factor | 0.052 |

Q. What methodologies are recommended for evaluating the compound’s environmental impact across ecosystems?

- Methodology :

- Tiered risk assessment : Combine laboratory bioassays (e.g., Daphnia magna toxicity tests) with field studies to measure bioaccumulation factors (BAFs) .

- Computational modeling : Use QSAR models to predict persistence, bioaccumulation, and toxicity (PBT) profiles based on logP and molecular weight .

Q. How can researchers investigate the compound’s potential bioactivity in cancer or cell signaling studies?

- Methodology :

- In vitro assays : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Pair with ROS detection kits to evaluate oxidative stress mechanisms .

- Molecular docking : Simulate interactions with target proteins (e.g., EGFR, COX-2) using AutoDock Vina. Validate via SPR or ITC binding studies .

Key Considerations for Methodological Rigor

- Data Validation : Cross-reference spectral data with synthetic intermediates to rule out impurities. For example, ensure HRMS m/z matches theoretical [M+H]⁺ within 3 ppm .

- Ethical Compliance : Adopt open-access data-sharing practices (e.g., CC-BY licenses) for crystallographic data to enhance reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.